molecular formula C25H28O6 B13810561 (7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one

(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one

Cat. No.: B13810561
M. Wt: 424.5 g/mol
InChI Key: YWDRSYDPDVDUKV-FCHUYYIVSA-N
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Description

(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound has garnered interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one typically involves multiple steps, including the formation of the pyrano[3,2-g]chromen core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the chromen core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of hydroxyl and hydroxyphenyl groups through selective reactions.

    Prenylation: Addition of the 3-methylbut-2-enyl group under specific conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can modify the hydroxyl groups or other functional groups present in the molecule.

    Substitution: Various substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could lead to alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, it has been investigated for its antioxidant properties and potential to modulate various biological pathways.

Medicine

In medicine, research has focused on its potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.

Industry

Industrially, it may be used in the development of pharmaceuticals, nutraceuticals, and other health-related products.

Mechanism of Action

The mechanism of action of (7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one involves its interaction with various molecular targets and pathways. It may exert its effects through:

    Antioxidant activity: Scavenging free radicals and reducing oxidative stress.

    Enzyme inhibition: Inhibiting specific enzymes involved in disease pathways.

    Signal modulation: Modulating signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant properties.

    Kaempferol: Known for its anti-inflammatory and anticancer activities.

    Luteolin: Exhibits neuroprotective and anti-inflammatory effects.

Uniqueness

What sets (7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one apart is its specific structural configuration and the presence of the prenyl group, which may enhance its biological activity and specificity.

Properties

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

IUPAC Name

(7R,8R)-5,7-dihydroxy-8-(4-hydroxyphenyl)-2,2-dimethyl-10-(3-methylbut-2-enyl)-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C25H28O6/c1-13(2)5-10-17-23-16(11-12-25(3,4)31-23)19(27)18-20(28)21(29)22(30-24(17)18)14-6-8-15(26)9-7-14/h5-9,21-22,26-27,29H,10-12H2,1-4H3/t21-,22+/m0/s1

InChI Key

YWDRSYDPDVDUKV-FCHUYYIVSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C(C3=C1O[C@@H]([C@H](C3=O)O)C4=CC=C(C=C4)O)O)CCC(O2)(C)C)C

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC(C(C3=O)O)C4=CC=C(C=C4)O)O)CCC(O2)(C)C)C

Origin of Product

United States

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